2-(6-Chloropyridazin-3-yl)isoindoline
Description
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-5-6-12(15-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVONVKHCKMHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Coordination Chemistry
2.1 Synthesis of Metal Complexes
2-(6-Chloropyridazin-3-yl)isoindoline can serve as a ligand in the formation of transition metal complexes. Research indicates that ligands derived from pyridazine can coordinate with metals such as iron(II), nickel(II), and copper(II), leading to the synthesis of novel metal complexes with potential catalytic properties. These complexes may find applications in catalysis or materials science.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of compounds related to this compound is crucial for optimizing their biological activities. Variations in substituents on the isoindoline framework can significantly influence their pharmacological profiles, including potency and selectivity against specific biological targets . Continued SAR studies will be essential for developing more effective derivatives.
Case Studies and Research Findings
Table: Summary of Research Findings on Isoindoline Derivatives
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared below with 2-(2-Bromoethyl)isoindoline (structural data from ) and hypothetical analogs (inferred from class trends).
| Property | 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione | 2-(2-Bromoethyl)isoindoline | Hypothetical 2-(Pyridazin-3-yl)isoindoline |
|---|---|---|---|
| Molecular Formula | C₁₃H₈ClN₃O₂ | C₁₀H₁₁BrN₂ | C₁₁H₈N₄ |
| Substituents | Chloropyridazinyl-methyl, dione | Bromoethyl | Pyridazinyl (no halogen) |
| Molecular Weight | 285.68 g/mol | 247.11 g/mol | 196.21 g/mol |
| Key Structural Features | Planar dione ring, conjugated pyridazine-Cl | Flexible bromoethyl chain, non-aromatic | Pyridazine ring without electron-withdrawing groups |
| Polarity | High (due to dione and Cl) | Moderate (alkyl Br) | Moderate (pyridazine) |
| Synthetic Complexity | High (multiple heterocycles) | Moderate (alkylation) | Low (direct coupling) |
Structural Insights :
- The dione moiety in the target compound introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to the bromoethyl analog .
- The chlorine atom in the target compound increases electrophilicity at the pyridazine ring, contrasting with the bromine in the alkyl chain of the analog, which primarily influences hydrophobicity .
Research Findings :
- The bromoethyl compound’s instability under aqueous conditions contrasts with the target compound’s robustness, attributed to the stable dione core .
- Crystallographic studies using programs like SHELX () have been critical in resolving bond angles and torsional strains in these analogs, aiding in property prediction .
Preparation Methods
General Synthetic Strategy
The synthetic approach to 2-(6-Chloropyridazin-3-yl)isoindoline generally involves:
- Preparation or procurement of suitably substituted pyridazine intermediates (e.g., 3,6-dichloropyridazine).
- Functionalization of the pyridazine ring to introduce thiol or amino groups.
- Coupling or condensation with isoindoline precursors or derivatives.
- Purification and isolation of the target compound.
Preparation of Key Intermediate: 3-Chloro-6-mercaptopyridazine
A crucial intermediate in the synthesis is 3-chloro-6-mercaptopyridazine , which is prepared by sulfhydrylation of 3,6-dichloropyridazine using sodium sulfide and sulfur.
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1 | React 3,6-dichloropyridazine with sodium sulfide and sulfur | In water at 45 ± 5 °C for 2 hours |
| 2 | Stir at 45 ± 5 °C for 6 hours after addition | Ensures complete conversion |
| 3 | Adjust pH to 4-5 with glacial acetic acid | Facilitates solid-liquid separation |
| 4 | Solid-liquid separation and washing | Obtain intermediate I (3-chloro-6-mercaptopyridazine) |
This method offers simplicity, good yield, and high purity of the intermediate, which is essential for subsequent coupling reactions.
Condensation to Form this compound Derivative
The intermediate 3-chloro-6-mercaptopyridazine undergoes condensation with appropriate acetamide derivatives to form the target compound or its analogs.
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1 | Mix intermediate I with potassium carbonate in aqueous ethanol | Temperature controlled at 35 ± 5 °C |
| 2 | Add N,N-diethylchloroacetamide dropwise at 35 ± 5 °C | Reaction time ~5 hours |
| 3 | Solid-liquid separation and washing | Obtain crude wet product |
| 4 | Recrystallization using ethanol-water solution with activated carbon | Purification step to enhance purity |
| 5 | Cooling to -5 ± 5 °C for crystallization | Isolate intermediate II |
This condensation step is critical for forming the thioether linkage between the pyridazine and isoindoline moieties, yielding a crude product that requires further refining.
Refinement and Final Isolation
Refining steps involve further recrystallization and activated carbon treatment to remove impurities and related substances.
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1 | Recrystallize crude product in 95% ethanol-water | Heat at 40 ± 2 °C for 25-35 min |
| 2 | Filter through microporous membrane | Remove insoluble impurities |
| 3 | Cool to -5 ± 5 °C for 6 hours | Crystallize purified product |
| 4 | Dry and pulverize | Obtain final pure compound |
This process yields this compound with high purity and low content of related substances, suitable for further applications.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Sulfhydrylation | 3,6-dichloropyridazine, Na2S, S, water | 45 ± 5 | 8 (2 + 6) | pH adjusted to 4-5 with acetic acid |
| Condensation | Intermediate I, K2CO3, N,N-diethylchloroacetamide | 35 ± 5 | 5 | Dropwise addition of chloroacetamide |
| Crude product purification | Ethanol-water (50%), activated carbon | 40 ± 2 | 0.5 | Solid-liquid separation |
| Final recrystallization | Ethanol-water (95%), activated carbon | 40 ± 2 | 0.5 | Cooling to -5 ± 5 °C for 6 hours |
| Drying and pulverizing | - | Ambient | - | Final product isolation |
Additional Notes on Preparation from Related Isoindoline Derivatives
While direct preparation methods for this compound are scarce, related isoindoline derivatives have been prepared by condensation reactions involving substituted phthalic anhydrides and amino piperidine derivatives under acidic conditions (e.g., acetic acid) with sodium acetate as a base.
This suggests that analogous condensation strategies could be adapted for synthesizing this compound by selecting appropriate isoindoline and pyridazine precursors.
Summary of Preparation Method Advantages
- High Yield and Purity: The multi-step process with controlled temperature and pH adjustments ensures high product yield and purity.
- Simple and Convenient: The method uses readily available reagents and standard laboratory equipment.
- Scalability: The process is amenable to scale-up due to straightforward reaction conditions and purification steps.
- Low Impurity Content: Activated carbon treatment and recrystallization effectively reduce related substances.
Q & A
Basic Research Questions
Q. What are the key crystallographic parameters for characterizing 2-(6-Chloropyridazin-3-yl)isoindoline, and how are they experimentally determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and intermolecular interactions. For example, studies on analogous isoindoline derivatives report average C–C bond distances of ~1.40 Å and Cl–C bond angles of ~120° . Data collection typically employs Bruker APEX-II CCD diffractometers, with refinement using SHELXL97 . Key parameters include:
- R-factor : <0.08 (e.g., 0.061 in related structures ).
- Hydrogen bonding : Short Br···O contacts (3.162 Å) and π-π stacking (3.5–3.9 Å) stabilize crystal packing .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Nucleophilic substitution or coupling reactions are typical. For example, ethyl 2-(6-chloropyridazin-3-yl)acetate (CAS: 1023817-10-8) serves as a precursor, with isoindoline moieties introduced via reductive amination or Pd-catalyzed cross-coupling . Reaction optimization requires monitoring by HPLC (≥95% purity) and NMR to confirm regioselectivity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
- Spectroscopy : - and -NMR to confirm substituent positions (e.g., pyridazine ring protons resonate at δ 7.5–8.5 ppm ).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., theoretical [M+H] = 248.06 g/mol).
Advanced Research Questions
Q. How do electronic effects of the chloropyridazine moiety influence the reactivity of this compound in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution. The electron-withdrawing Cl atom polarizes the pyridazine ring, enhancing electrophilic reactivity at C-4 and C-5 positions . Experimental validation involves kinetic studies of substitution reactions under varying temperatures (25–80°C) and solvents (DMF vs. THF) .
Q. What strategies resolve contradictions in spectroscopic data for isoindoline derivatives?
- Methodological Answer :
- Comparative crystallography : Cross-validate bond metrics (e.g., C–N bond lengths: 1.34–1.38 Å) against databases like Cambridge Structural Database (CSD) .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation in isoindoline rings) causing signal splitting .
- Error analysis : Calculate standard deviations in crystallographic refinements (e.g., σmax = 0.82 eÅ) to assess data reliability .
Q. How can researchers design experiments to probe the compound’s supramolecular interactions in solid-state materials?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···Cl interactions contribute ~12% to crystal packing ).
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with π-π stacking strength.
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic variations .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing reaction yield optimization data?
- Methodological Answer : Use response surface methodology (RSM) with a central composite design (CCD). For example, vary temperature (X1), catalyst loading (X2), and solvent polarity (X3) to model yield (%) as a function . Validate models via ANOVA (p < 0.05) .
Q. How should researchers address crystallographic data discrepancies in publications?
- Methodological Answer :
- R-factor convergence : Ensure < 0.05 during data integration (e.g., 0.033 in related studies ).
- Twinned crystals : Apply SHELXL’s TWIN/BASF commands to refine twin laws .
- Deposit data : Submit raw .hkl files and CIFs to repositories like CCDC for peer validation .
Tables of Representative Data
| Parameter | Value | Source |
|---|---|---|
| C–Cl bond length | 1.73–1.75 Å | |
| Crystallographic R-factor | 0.061–0.177 | |
| π-π stacking distance | 3.517–3.950 Å | |
| HPLC purity | ≥95% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
